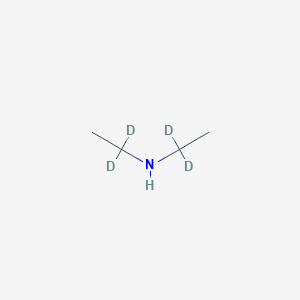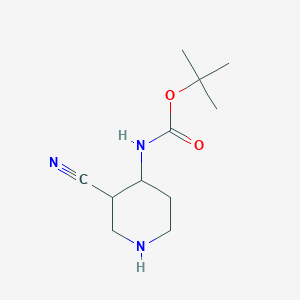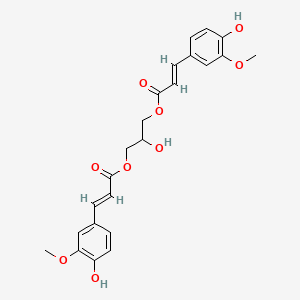
Glyceryl 1,3-diferulate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glyceryl 1,3-diferulate is a water-soluble ester of ferulic acid. Ferulic acid, known for its antioxidant and UV-absorbing properties, is widely used in the food, cosmetics, and pharmaceutical industries. This compound retains these beneficial properties while enhancing solubility in hydrophilic media, making it a valuable compound for various applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Glyceryl 1,3-diferulate is typically synthesized through the enzymatic transesterification of ethyl ferulate with glycerol. This process involves the use of ionic liquids as reaction media to enhance enzyme stability and reaction rates. The reaction is carried out at a temperature of 70°C for 12 hours, achieving high conversion rates and yields .
Industrial Production Methods: Industrial production of this compound follows similar enzymatic transesterification methods. The use of immobilized lipase from Candida antarctica in a solvent-free system has been optimized for high-purity production. This method ensures efficient mass transfer, initial reaction rates, and enzyme durability .
Analyse Chemischer Reaktionen
Types of Reactions: Glyceryl 1,3-diferulate primarily undergoes transesterification reactions. It can also participate in oxidation and reduction reactions due to the presence of ferulic acid moieties.
Common Reagents and Conditions:
Transesterification: Ethyl ferulate and glycerol in the presence of ionic liquids and immobilized lipase.
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride.
Major Products:
Transesterification: Glyceryl ferulate and this compound.
Oxidation: Oxidized derivatives of ferulic acid.
Reduction: Reduced forms of ferulic acid derivatives
Wissenschaftliche Forschungsanwendungen
Glyceryl 1,3-diferulate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying esterification and transesterification reactions.
Biology: Investigated for its antioxidant properties and potential protective effects against oxidative stress.
Medicine: Explored for its UV-absorbing properties, making it a potential ingredient in sunscreen formulations.
Industry: Utilized in the food and cosmetics industries for its antioxidant and UV-protective properties
Wirkmechanismus
Glyceryl 1,3-diferulate exerts its effects primarily through its antioxidant properties. The ferulic acid moieties in the compound scavenge free radicals, thereby protecting cells and tissues from oxidative damage. This mechanism involves the donation of hydrogen atoms to neutralize free radicals, preventing them from causing cellular damage .
Vergleich Mit ähnlichen Verbindungen
Glyceryl ferulate: Another ester of ferulic acid with similar antioxidant and UV-absorbing properties.
Mono glyceryl ferulate: A water-soluble derivative of ferulic acid used in food and cosmetic formulations.
Uniqueness: Glyceryl 1,3-diferulate stands out due to its enhanced solubility in hydrophilic media and its ability to provide dual antioxidant and UV-protective effects. This makes it particularly valuable in applications where both properties are desired .
Eigenschaften
CAS-Nummer |
83008-46-2 |
|---|---|
Molekularformel |
C23H24O9 |
Molekulargewicht |
444.4 g/mol |
IUPAC-Name |
[2-hydroxy-3-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxypropyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C23H24O9/c1-29-20-11-15(3-7-18(20)25)5-9-22(27)31-13-17(24)14-32-23(28)10-6-16-4-8-19(26)21(12-16)30-2/h3-12,17,24-26H,13-14H2,1-2H3/b9-5+,10-6+ |
InChI-Schlüssel |
PATJZXBBUQEFOY-NXZHAISVSA-N |
Isomerische SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)OCC(O)COC(=O)/C=C/C2=CC(=C(C=C2)O)OC)O |
Kanonische SMILES |
COC1=C(C=CC(=C1)C=CC(=O)OCC(COC(=O)C=CC2=CC(=C(C=C2)O)OC)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-diethyl-10,30a-dihydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-5-amine](/img/structure/B12303764.png)
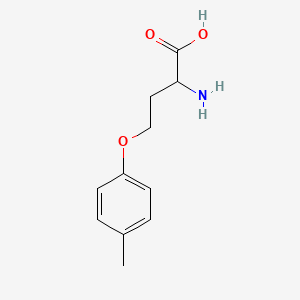

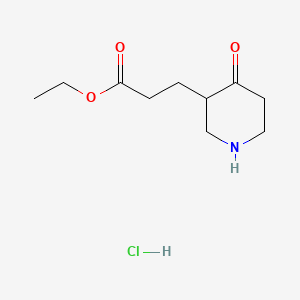
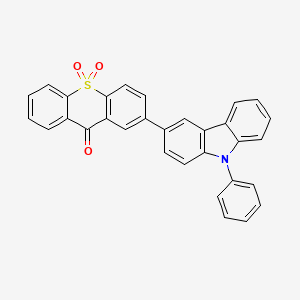
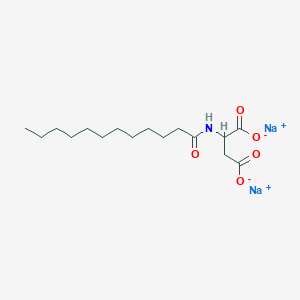
![Tetrasodium;[[[5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12303820.png)

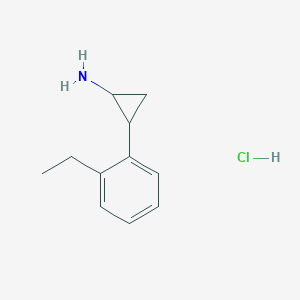
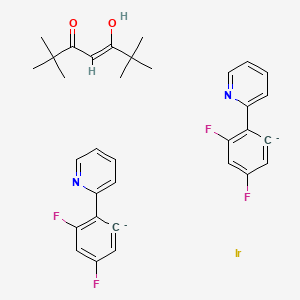
![(13-Ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl) 2-chloroacetate;hydrochloride](/img/structure/B12303837.png)
![N-[2-[2-[2-[2-[3-[[2-methyl-2-[pent-4-ynoxy(diphenyl)silyl]oxypropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12303840.png)
